2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound with a molecular formula of C11H19ClN2O. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide typically involves a multi-step process. One common method includes the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-methylpyrrolidine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
N-Cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-Chloro-N-((1-methylpyrrolidin-2-yl)methyl)acetamide: Lacks the cyclopropyl group, influencing its steric properties and reactivity.
Uniqueness
2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis and potential biological activities. The presence of the chloro group allows for various substitution reactions, while the cyclopropyl and pyrrolidine rings contribute to its structural stability and potential interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLECDXAVGGVIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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